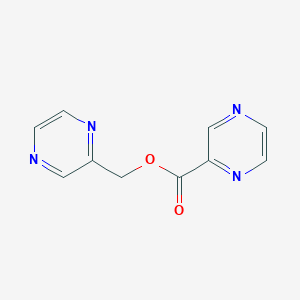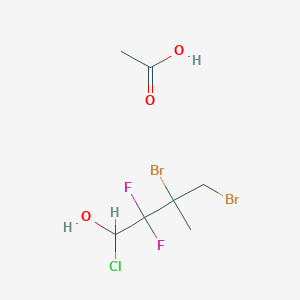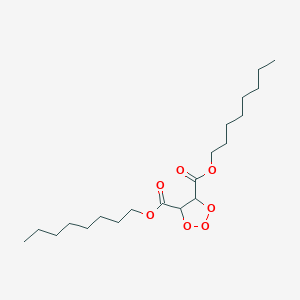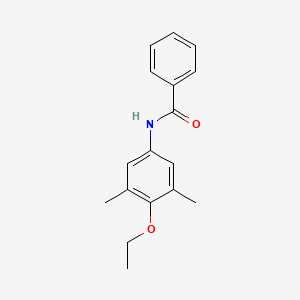
Carbendazim/Metalaxyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbendazim and Metalaxyl are systemic fungicides widely used in agriculture to control a variety of fungal diseases. Metalaxyl, a phenylamide fungicide, is particularly effective against oomycete fungi . Both compounds are crucial in protecting crops and ensuring high agricultural yields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbendazim is synthesized from o-phenylenediamine and methyl chloroformate through a cyclization reaction . The reaction typically occurs under basic conditions, using a solvent like methanol or ethanol.
Metalaxyl is synthesized through a multi-step process starting from 2,6-dimethylaniline. The key steps involve acylation, cyclization, and methylation reactions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of Carbendazim involves large-scale batch or continuous processes, ensuring high purity and yield . Metalaxyl production also follows a similar industrial approach, with stringent quality control measures to meet agricultural standards .
Chemical Reactions Analysis
Types of Reactions
Carbendazim undergoes various chemical reactions, including oxidation, reduction, and substitution . Metalaxyl primarily undergoes hydrolysis and oxidation reactions .
Common Reagents and Conditions
Oxidation: Carbendazim can be oxidized using hydrogen peroxide in the presence of catalysts like TAML activators.
Reduction: Metalaxyl can be reduced using reducing agents like sodium borohydride.
Substitution: Carbendazim can undergo nucleophilic substitution reactions with halogenated compounds.
Major Products
Oxidation of Carbendazim: Produces benzimidazole derivatives.
Hydrolysis of Metalaxyl: Yields N-(2,6-dimethylphenyl)-N-(methoxyacetyl)glycine.
Scientific Research Applications
Carbendazim and Metalaxyl have extensive applications in scientific research:
Chemistry: Used as model compounds to study fungicidal mechanisms and degradation pathways.
Biology: Employed in studies on microbial resistance and environmental impact.
Medicine: Investigated for potential therapeutic effects and toxicity profiles.
Industry: Utilized in the formulation of agricultural products and biopurification systems.
Mechanism of Action
Carbendazim
Carbendazim exerts its effects by binding to tubulin proteins, disrupting microtubule assembly and spindle formation during cell division . This leads to the malsegregation of chromosomes, causing cell cycle arrest and apoptosis.
Metalaxyl
Metalaxyl inhibits RNA synthesis in oomycete fungi by targeting RNA polymerase . This disruption in nucleic acid synthesis prevents fungal growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Benomyl: A systemic fungicide that degrades into Carbendazim.
Thiophanate-methyl: Another fungicide that metabolizes into Carbendazim.
Mancozeb: A fungicide that disrupts lipid metabolism and respiration in fungi.
Uniqueness
Carbendazim’s broad-spectrum activity and ability to disrupt microtubule assembly make it unique among fungicides . Metalaxyl’s specificity for oomycete fungi and its mode of action targeting RNA synthesis distinguish it from other fungicides .
Properties
CAS No. |
92981-24-3 |
|---|---|
Molecular Formula |
C24H30N4O6 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
methyl N-(1H-benzimidazol-2-yl)carbamate;methyl (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate |
InChI |
InChI=1S/C15H21NO4.C9H9N3O2/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h6-8,12H,9H2,1-5H3;2-5H,1H3,(H2,10,11,12,13)/t12-;/m0./s1 |
InChI Key |
YCKSWZKPFACWJN-YDALLXLXSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)COC.COC(=O)NC1=NC2=CC=CC=C2N1 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC.COC(=O)NC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)


![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)

![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)



![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)
